ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate
Overview
Description
Ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate is a fluorinated organic compound with a unique structure that includes both a hydroxy group and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate typically involves the condensation of ethyl acetoacetate with a fluorinated benzaldehyde derivative. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then subjected to a fluorination step, which can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4-difluoro-5-hydroxy-3-phenylpentanoate
- Isopropyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate
- Methyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate
Uniqueness
This compound is unique due to the presence of four fluorine atoms, which significantly influence its chemical and physical properties. The high electronegativity of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O3/c1-2-20-10(18)8-12(19,13(16,17)11(14)15)9-6-4-3-5-7-9/h3-7,11,19H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWXZJDJKVTRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)(C(C(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180193 | |
Record name | Ethyl β-hydroxy-β-(1,1,2,2-tetrafluoroethyl)benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364745-39-1 | |
Record name | Ethyl β-hydroxy-β-(1,1,2,2-tetrafluoroethyl)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364745-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl β-hydroxy-β-(1,1,2,2-tetrafluoroethyl)benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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